molecular formula C17H11F3N2 B11829860 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile CAS No. 922184-60-9

2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile

Cat. No.: B11829860
CAS No.: 922184-60-9
M. Wt: 300.28 g/mol
InChI Key: MLAGQFRRQBUVFN-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction might start with the formation of an intermediate through the reaction of a substituted aniline with a suitable reagent, followed by cyclization to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-benzo[d]imidazole: Similar in structure but with a benzimidazole core instead of an indole core.

    3-Methyl-1-phenyl-2-pyrazoline-5-one: Another heterocyclic compound with different functional groups and biological activities.

Uniqueness

2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives

Properties

CAS No.

922184-60-9

Molecular Formula

C17H11F3N2

Molecular Weight

300.28 g/mol

IUPAC Name

2-methyl-1-phenyl-5-(trifluoromethyl)indole-3-carbonitrile

InChI

InChI=1S/C17H11F3N2/c1-11-15(10-21)14-9-12(17(18,19)20)7-8-16(14)22(11)13-5-3-2-4-6-13/h2-9H,1H3

InChI Key

MLAGQFRRQBUVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)C(F)(F)F)C#N

Origin of Product

United States

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